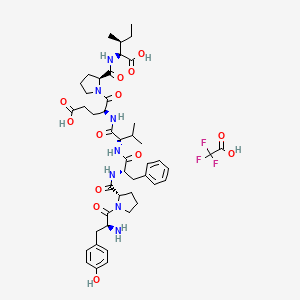

A-Casomorphin, human (TFA)

Description

Contextualization within the Casomorphin Family

Casomorphins are opioid peptides derived from the digestion of casein, a primary protein found in milk. wikipedia.orgresearchgate.net These peptides are classified as exorphins, meaning they are exogenous opioids that can interact with opioid receptors in the body. aipro.infomdpi.com The casomorphin family includes various peptides that differ in their amino acid sequence and species of origin, with bovine and human casomorphins being the most extensively studied. nih.govmdpi.com

Human β-casomorphins are derived from human β-casein. nih.gov While bovine milk is a source of bovine β-casomorphins, human milk, particularly colostrum and early-stage lactation milk, contains significant amounts of human β-casomorphin-7 (hBCM7). wikipedia.org There is a notable structural difference between the common variants of bovine β-casein (A1 and A2) that affects the release of β-casomorphin-7. The A1 variant has a histidine amino acid at position 67, which is susceptible to enzymatic cleavage, leading to the release of β-casomorphin-7. mdpi.com In contrast, the A2 variant has a proline at this position, which hinders this cleavage. aipro.info Human β-casein has a proline at the equivalent position, similar to A2 bovine β-casein. wikipedia.org

Significance of A-Casomorphin, Human (TFA) as a Research Subject

A-Casomorphin, human (TFA) is a valuable tool in academic research primarily due to its nature as an opioid peptide that acts as an agonist of opioid receptors. medchemexpress.comglpbio.com Its specific interaction with these receptors allows researchers to investigate a variety of physiological processes. nih.gov Studies have shown that human β-casomorphins exhibit the highest affinity for μ-opioid receptors, followed by delta-receptors, and the lowest affinity for kappa-receptors. nih.gov This selectivity makes it a useful compound for studying the specific roles of these receptor subtypes.

The trifluoroacetate (B77799) (TFA) salt form of A-Casomorphin, human, is often used in research settings. TFA is a common counterion used in the purification of synthetic peptides, and its presence does not typically alter the biological activity of the peptide itself in experimental contexts. The significance of A-Casomorphin, human as a research subject lies in its ability to mimic the effects of endogenous opioids, thereby helping to elucidate the functions of the opioid system in various parts of the body. mdpi.com

Overview of Major Research Trajectories for A-Casomorphin, Human (TFA)

Research involving A-Casomorphin, human (TFA) has primarily focused on its opioid-like activities and their implications for various physiological systems. The main research trajectories include its effects on the gastrointestinal system, the central nervous system, and the immune system.

Gastrointestinal Research: A significant body of research has explored the impact of casomorphins on gastrointestinal motility. researchgate.netresearchgate.net Studies suggest that by activating opioid receptors in the gut, these peptides can slow down gastrointestinal transit time. researchgate.netresearchgate.net Furthermore, research has indicated that β-casomorphin-7 can stimulate the secretion of mucins in the intestine, which play a crucial role in protecting the mucosal lining. nih.gov

Neurological and Behavioral Research: The ability of opioid peptides to cross the blood-brain barrier has led to investigations into the potential neurological effects of casomorphins. mdpi.com Research has explored the role of these peptides in modulating behavior, with some studies suggesting potential anxiolytic (anxiety-reducing) effects. nih.gov

Immunological Research: The presence of opioid receptors on various immune cells has prompted research into the immunomodulatory effects of casomorphins. aipro.info Some in vitro studies have suggested that β-casomorphin-7 can influence the function of immune cells. aipro.info

Research Findings on A-Casomorphin, Human

| Research Area | Key Findings | Model System | Citation |

|---|---|---|---|

| Opioid Receptor Binding | Human β-casomorphins display the highest affinity for μ-receptors, less for δ-receptors, and the lowest for κ-receptors. | Rat brain homogenates | nih.gov |

| Gastrointestinal Motility | Opioid peptides from casein can slow gastrointestinal transit time. | Rats | researchgate.net |

| Intestinal Mucin Secretion | β-casomorphin-7 stimulates the expression and secretion of intestinal mucins via a μ-opioid pathway. | Rat and human intestinal mucin-producing cells | nih.gov |

| Ileum Contraction | Induces contractions of the guinea-pig ileum myenteric plexus/longitudinal muscle preparation. | Guinea-pig ileum | medchemexpress.comglpbio.com |

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N7O11.C2HF3O2/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62);(H,6,7)/t26-,30-,31-,32-,33-,34-,36-,37-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZBMSHWAZZPMV-QCPAGNTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62F3N7O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

978.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precursor Proteins and Biosynthesis of A Casomorphin, Human

Identification of Human Casein Precursors for A-Casomorphin

The primary precursor for A-Casomorphin in humans is human beta-casein (β-casein). mdpi.comfrontiersin.org Caseins are the main protein component of milk, making up about 80% of the total protein content. mdpi.com Human milk primarily contains beta-casein and kappa-casein. cambridge.org Beta-casein itself is a polypeptide chain composed of 209 amino acids. mdpi.com The specific fragment of human beta-casein that gives rise to human A-Casomorphin-7 has the amino acid sequence Tyr-Pro-Phe-Val-Glu-Pro-Ile. wikidoc.org

It is important to distinguish between human beta-casein and bovine beta-casein, as they have different genetic variants, primarily A1 and A2. frontiersin.org The key difference lies at position 67 of the amino acid chain, where A1 beta-casein has a histidine residue and A2 beta-casein has a proline residue. frontiersin.orgnih.gov This single amino acid substitution significantly impacts the protein's susceptibility to enzymatic breakdown and the subsequent release of casomorphins. frontiersin.orgoup.com While much of the research has focused on bovine casomorphins, human beta-casein also serves as a precursor to casomorphin peptides. wikidoc.orgwikipedia.org

Interactive Table: Comparison of Human and Bovine Beta-Casomorphin-7

| Feature | Human β-Casomorphin-7 | Bovine β-Casomorphin-7 |

| Amino Acid Sequence | Tyr-Pro-Phe-Val-Glu-Pro-Ile | Tyr-Pro-Phe-Pro-Gly-Pro-Ile |

| Precursor Protein | Human β-Casein | Bovine β-Casein (A1 variant) |

| Opioid Activity | Weaker | Stronger |

Enzymatic Cleavage Mechanisms Leading to A-Casomorphin Generation

The generation of A-Casomorphin from its precursor protein is a result of enzymatic digestion in the gastrointestinal tract. mdpi.com

Role of Digestive Enzymes in Peptide Release

The initial breakdown of casein begins in the stomach and continues into the small intestine. mdpi.com In the stomach, the enzyme pepsin starts to hydrolyze the large casein protein into smaller peptide fragments of varying lengths. mdpi.com This process continues in the duodenum and jejunum, where other digestive enzymes further break down these peptides. mdpi.com

Specificity of Peptidases in A-Casomorphin Formation

Specific peptidases are responsible for the precise cleavage of the precursor protein to yield A-Casomorphin. The presence of a histidine residue at position 67 in the A1 variant of bovine β-casein makes the peptide bond between isoleucine at position 66 and histidine at position 67 particularly susceptible to cleavage by enzymes like pancreatic elastase. nih.govscientificwebjournals.com This cleavage releases β-casomorphin-7. In contrast, the proline at position 67 in the A2 variant creates a bond that is more resistant to this enzymatic action. wikipedia.orgnih.gov

In humans, dipeptidyl peptidase IV (DPP-IV) is a key enzyme involved in the further breakdown of casomorphins. mdpi.com DPP-IV is found on the surface of intestinal cells and can selectively cleave dipeptides that contain proline. mdpi.com

Factors Influencing A-Casomorphin Release from Precursor Proteins

Several factors can influence the release of A-Casomorphin from its precursor proteins:

Genetic Variant of Beta-Casein: As mentioned, the A1 variant of bovine beta-casein is more readily cleaved to produce β-casomorphin-7 than the A2 variant due to the amino acid difference at position 67. frontiersin.orgnih.govoup.com

Enzyme Activity: The efficiency of digestive enzymes like pepsin, pancreatic elastase, and DPP-IV plays a crucial role. mdpi.comencyclopedia.pub Inhibition of DPP-IV activity has been shown to increase the absorption of β-casomorphin-7. encyclopedia.pub

Food Processing: Heat treatment of milk can alter the structure of the proteins and may influence the amount of casomorphin released during digestion. encyclopedia.pubnih.gov For instance, higher amounts of β-casomorphin-7 were found to be liberated from raw milk proteins compared to heat-processed milk. encyclopedia.pub

Fermentation: The starter cultures used in the production of fermented dairy products like yogurt and cheese can possess proteolytic enzymes that contribute to the release of bioactive peptides, including casomorphins. nih.govpan.olsztyn.pl The type of bacteria and the duration of fermentation can impact the concentration of these peptides. encyclopedia.pub

Presence of Other Food Components: Other ingredients in a meal can affect the digestion of casein and the subsequent release and absorption of casomorphins. encyclopedia.pub

Synthetic Methodologies and Chemical Modifications for A Casomorphin, Human Tfa Research

Solid-Phase Peptide Synthesis (SPPS) of A-Casomorphin, Human (TFA)

SPPS is the standard method for synthesizing peptides like human A-casomorphin. beilstein-journals.org The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. google.comcsic.es The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most commonly used. beilstein-journals.org

Optimization of Coupling and Deprotection Strategies

The efficiency of SPPS is highly dependent on the yields of the coupling and deprotection steps. iris-biotech.de A yield of 98% at each step in the synthesis of a 10-amino-acid peptide results in a final yield of only 67%. iris-biotech.de Therefore, optimizing these steps is crucial for obtaining the desired peptide in high purity and quantity.

Coupling: The formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide is facilitated by activating the carboxylic acid of the new amino acid. Various coupling reagents have been developed to enhance the rate and efficiency of this reaction, thereby minimizing side reactions.

Deprotection: The removal of the temporary N-terminal protecting group (commonly Fmoc) is typically achieved using a secondary amine base, such as piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.de The completeness of this step is critical to prevent deletion sequences, where an amino acid is missing from the final peptide. iris-biotech.de Monitoring of Fmoc release via UV/Vis spectroscopy can be used to ensure the reaction goes to completion. iris-biotech.de

Table 1: Comparison of Deprotection Reagents in Fmoc-SPPS

| Reagent | Common Concentration | Characteristics | Considerations |

|---|---|---|---|

| Piperidine | 20-50% in DMF | Standard, effective reagent. iris-biotech.de | Classified as a substance of very high concern. |

| 4-Methylpiperidine (4-MP) | 20% in DMF | Less toxic alternative to piperidine. | May require slightly longer reaction times for sterically hindered amino acids. |

Role of Trifluoroacetic Acid (TFA) in Synthesis and Purification

Cleavage: TFA is a strong acid used in the final step of SPPS to cleave the synthesized peptide from the solid resin support. lifetein.comthermofisher.com This process also removes the permanent side-chain protecting groups from the amino acid residues. beilstein-journals.org A common cleavage cocktail consists of TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), and dodecanethiol (DODt) to prevent side reactions with sensitive amino acids. google.com

Purification: TFA is also a standard component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC), the primary method for purifying the crude peptide. peptide.com It acts as an ion-pairing agent, forming salts with the positively charged groups on the peptide, which improves peak shape and resolution during chromatographic separation. peptide.comnih.gov The final product is often isolated as a TFA salt. For certain biological assays, the TFA counter-ion may need to be exchanged for another, such as acetate (B1210297) or hydrochloride, through processes like ion-exchange chromatography. lifetein.com

Solution-Phase Peptide Synthesis Approaches for A-Casomorphin, Human

While less common for research-scale synthesis, solution-phase peptide synthesis (LPPS) offers advantages for large-scale production and allows for the purification of intermediate fragments. bachem.com This method involves the stepwise coupling of protected amino acids in a homogenous solution. After each coupling step, the product is isolated and purified before the next amino acid is added. bachem.com A "convergent" approach can also be used, where smaller peptide fragments are synthesized separately and then combined to form the final, longer peptide. bachem.comacs.org For instance, a synthesis of β-casomorphin was achieved using a 3+2 divergent approach with Fmoc-peptide acid chlorides in fragment coupling. acs.org

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

To understand the relationship between the structure of human A-casomorphin and its biological activity, various analogs are synthesized and tested. These modifications can provide insights into receptor binding, potency, and metabolic stability. mdpi.com

Amino Acid Substitutions and Their Synthetic Routes

The substitution of one or more amino acids in the peptide sequence is a common strategy in SAR studies. mdpi.com For casomorphins, substitutions with D-amino acids have been shown to increase analgesic potency, likely due to enhanced stability against enzymatic degradation. cambridge.org For example, replacing L-Proline with D-Proline at specific positions has been explored. cambridge.org These analogs are typically synthesized using SPPS, incorporating the desired non-natural or D-amino acid at the appropriate step in the sequence.

Table 2: Examples of Amino Acid Modifications in Opioid Peptides for SAR Studies

| Modification Type | Example | Purpose | Synthetic Method |

|---|---|---|---|

| D-Amino Acid Substitution | Replacement of L-Pro with D-Pro cambridge.org | Increase metabolic stability and potency | SPPS with Fmoc-D-Pro-OH |

| Unnatural Amino Acid Incorporation | Incorporation of 2-aminocyclopentane carboxylic acid as a proline mimetic cambridge.org | Introduce conformational constraints | SPPS with the corresponding protected unnatural amino acid |

| Side Chain Modification | Phenylalanine to 2-Nal (2-Naphthylalanine) substitution acs.org | Explore the effect of aromaticity on receptor binding | SPPS with Fmoc-2-Nal-OH |

N-Terminal and C-Terminal Modifications

Modifications at the N- and C-termini of the peptide can significantly impact its properties.

N-Terminal Modifications: The free amino group at the N-terminus is often a target for modification. Acetylation or formylation can neutralize the positive charge, which may affect receptor interaction. acs.org For example, analogs of a β-casomorphin-derived antagonist were prepared with a formylated N-terminus to study the requirement of a positive charge for activity. acs.org

C-Terminal Modifications: The C-terminal carboxylic acid can be converted to an amide (amidation). cambridge.org This modification removes the negative charge and can increase the peptide's resistance to carboxypeptidases, often prolonging its biological half-life. C-terminal amidation of β-casomorphin analogs has been shown to increase their activity. cambridge.org This is typically achieved by using a Rink Amide or similar resin during SPPS, which yields a C-terminally amidated peptide upon cleavage.

These synthetic and modificational strategies are essential tools for the detailed pharmacological investigation of human A-casomorphin and the development of novel peptide-based therapeutics. mdpi.com

Cyclic Analog Synthesis and Constrained Peptide Design

The exploration of A-casomorphin, human, and its potential physiological roles has led researchers to employ sophisticated synthetic methodologies aimed at overcoming the inherent limitations of linear peptides, such as poor metabolic stability and conformational flexibility. The design and synthesis of cyclic analogs and conformationally constrained peptides represent a key strategy to enhance receptor affinity, selectivity, and in vivo efficacy. This section details the synthetic approaches and chemical modifications utilized in the study of A-casomorphin, human (TFA) and related opioid peptides.

Cyclization of linear peptides is a widely adopted strategy to create more rigid structures. researchgate.net This conformational restriction can lead to a more defined three-dimensional structure that may better fit the binding pocket of a target receptor, thereby enhancing affinity and selectivity. nih.gov Furthermore, the cyclic nature of these analogs often confers increased resistance to enzymatic degradation by exopeptidases and endopeptidases, prolonging their biological half-life. nih.govpan.olsztyn.pl

Several cyclization strategies have been applied to opioid peptides, which can be extrapolated for the design of human A-casomorphin analogs. These methods primarily include head-to-tail cyclization, side-chain to side-chain cyclization, and head-to-side-chain or side-chain-to-tail cyclization. researchgate.netthieme-connect.de

Head-to-Tail Cyclization: This approach involves the formation of an amide (lactam) bond between the N-terminal amino group and the C-terminal carboxyl group of the peptide chain. researchgate.net While conceptually straightforward, this method can be challenging due to the entropically disfavored pre-cyclization conformation required to bring the termini into proximity. researchgate.net The success of head-to-tail cyclization is often sequence-dependent, and the inclusion of turn-inducing residues, such as proline or D-amino acids, can facilitate the process. researchgate.net

Side-Chain to Side-Chain and Terminus-to-Side-Chain Cyclization: These methods offer greater versatility in designing cyclic peptides with varying ring sizes and conformations. A common approach involves incorporating amino acids with reactive side chains, such as aspartic acid or glutamic acid (containing a carboxyl group) and lysine (B10760008) or ornithine (containing an amino group), and forming an amide bond between them. For instance, cyclic analogs of β-casomorphin-5 have been synthesized by substituting the Pro2 residue with α,ω-diamino acids (e.g., D-ornithine) and cyclizing the ω-amino group with the C-terminal carboxyl group. nih.gov Another strategy involves creating a disulfide bridge between two cysteine residues incorporated into the peptide sequence.

The design of constrained peptides goes beyond simple cyclization and involves the incorporation of specific chemical modifications to limit the conformational freedom of the peptide backbone or its side chains. These modifications can fine-tune the pharmacological profile of the resulting analog.

Incorporation of D-Amino Acids: The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy in peptide design. This modification can induce specific turns in the peptide backbone, leading to a more defined conformation. encyclopedia.pub Additionally, the presence of D-amino acids can significantly increase the peptide's resistance to enzymatic degradation. encyclopedia.pub Studies on cyclic β-casomorphin-5 analogs have shown that the stereochemistry at various positions significantly influences receptor affinity and selectivity. For example, analogs with a D-amino acid at the second position displayed high opioid receptor affinity with a preference for µ-receptors. nih.gov

Use of Unnatural Amino Acids: The incorporation of non-proteinogenic or unnatural amino acids can introduce novel structural features and conformational constraints. For example, replacing the Phenylalanine at position 3 in a cyclic β-casomorphin-5 derivative with 2-naphthylalanine (2-Nal) led to a peptide with high affinity for both µ- and δ-opioid receptors, and interestingly, it exhibited mixed µ-agonist/δ-antagonist properties. nih.govnih.gov This highlights the potential of using unnatural amino acids to develop receptor-selective or functionally diverse ligands.

The following tables summarize research findings from studies on cyclic analogs of β-casomorphin, which serve as a valuable reference for the rational design of constrained human A-casomorphin analogs.

Table 1: Selected Cyclic Analogs of β-Casomorphin and their Opioid Receptor Affinities

| Compound Name | Structure | µ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | Reference |

| H-Tyr-c[-D-Orn-Phe-D-Pro-Gly-] | Cyclic analog of β-casomorphin-5 | High | Moderate | nih.gov |

| H-Tyr-c[-D-Orn-Phe-Pro-Gly-] | Cyclic analog of β-casomorphin-5 | High | Moderate | nih.gov |

| H-Tyr-c[-D-Orn-2-Nal-D-Pro-Gly-] | 2-Nal substituted cyclic analog | High | High | nih.gov |

| H-Tyr-c[-D-Lys-2-Nal-D-Pro-Gly-] | Ring-size variant | High | Moderate | nih.gov |

| H-Tyr-c[-D-Dab-2-Nal-D-Pro-Gly-] | Ring-size variant | High | Low | nih.gov |

This table is based on data from studies on bovine β-casomorphin analogs and is intended to illustrate the principles of cyclic peptide design.

Table 2: Pharmacological Activity of Selected Cyclic β-Casomorphin Analogs

| Compound Name | GPI (µ-assay) Activity | MVD (δ-assay) Activity | Reference |

| H-Tyr-c[-D-Orn-Phe-D-Pro-Gly-] | Agonist | Agonist | nih.gov |

| H-Tyr-c[-D-Orn-2-Nal-D-Pro-Gly-] | Agonist | Antagonist | nih.gov |

| H-Tyr-c[-D-Orn-1-Nal-D-Pro-Gly-] | Agonist | Agonist (µ and δ mediated) | nih.gov |

| H-Tyr-c[-D-Orn-Trp-D-Pro-Gly-] | Agonist | Agonist | nih.gov |

GPI: Guinea Pig Ileum; MVD: Mouse Vas Deferens. This table is based on data from studies on bovine β-casomorphin analogs and is intended to illustrate the principles of constrained peptide design.

Structural Activity Relationship Sar Studies and Conformational Analysis of A Casomorphin, Human

Identification of Key Amino Acid Residues for Biological Activity

The biological activity of casomorphins, particularly their opioid effects, is highly dependent on specific amino acid residues within their sequence. Research has identified several key features crucial for the function of human A-casomorphin.

The most critical element for the opioid characteristics of casomorphins is the N-terminus sequence, specifically Tyrosine-Proline. nih.gov The affinity for μ-opioid receptors is largely attributed to the presence of a Tyrosine residue at the N-terminal position, which mimics the structure of endogenous opioid peptides like enkephalins and endorphins. mdpi.com This structural similarity allows it to bind to the active site of these receptors. mdpi.com

Furthermore, casomorphins are notably rich in Proline residues. nih.gov The presence of proline creates a rigid structure that is resistant to degradation by peptidase enzymes, which contributes to the peptide's stability and biological availability. nih.gov

Table 1: Key Amino Acid Residues in Human A-Casomorphin and Their Functions

| Residue/Sequence | Position | Function | Citation |

|---|---|---|---|

| Tyrosine (Tyr) | 1 (N-terminus) | Essential for binding to μ-opioid receptors; mimics endogenous opioids. | nih.govmdpi.com |

| Proline (Pro) | 2, 6 | Contributes to peptide rigidity and provides resistance to enzymatic degradation. | nih.gov |

| Tyr-Pro | 1-2 | Fundamental sequence for conferring opioid characteristics. | nih.gov |

Impact of Peptide Length and Sequence on Function

The length and specific amino acid sequence of casomorphins significantly influence their potency and function. β-casomorphins can range in length from 4 to 11 amino acids, with the first three residues (Tyr-Pro-Phe) typically remaining constant. mdpi.com This variation in length, determined by cleavage points along the peptide chain, can alter the molecule's interaction with receptors. mdpi.com

A direct comparison between human β-casomorphin-7 (hBCM-7) and its more widely studied bovine counterpart (bBCM-7) clearly illustrates the impact of sequence variation. While both peptides are of the same length, they differ at positions 4 and 5. The human version is reported to be a much weaker opioid than the bovine form, a difference attributed to these specific amino acid substitutions. nih.gov

Table 2: Sequence Comparison and Relative Activity of Human vs. Bovine β-Casomorphin-7

| Peptide | Sequence | Key Differences | Relative Opioid Activity | Citation |

|---|---|---|---|---|

| Human β-Casomorphin-7 (hBCM-7) | Tyr-Pro-Phe-Val-Gln-Pro-Ile | Valine at position 4, Glutamine at position 5 | Weak | nih.gov |

| Bovine β-Casomorphin-7 (bBCM-7) | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | Proline at position 4, Glycine at position 5 | Potent | nih.gov |

Conformational Preferences and Their Relation to Receptor Binding

The three-dimensional shape, or conformation, of A-casomorphin is integral to its ability to bind effectively with target receptors. The specific folding of the peptide chain determines the spatial arrangement of key residues, which must fit precisely into the receptor's binding pocket.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the conformation of peptides in a solution environment, which mimics physiological conditions. nih.gov While these methods are standard in peptide research, specific and detailed spectroscopic analyses focusing solely on the solution conformation of human A-casomorphin are not extensively detailed in the currently available scientific literature. Studies have, however, been conducted on analogues, such as cyclic versions of β-casomorphin-5, to understand their conformational properties in solution. nih.govdntb.gov.ua

Molecular dynamics (MD) simulations offer a computational approach to explore the dynamic nature and conformational possibilities of peptides. mdpi.com These simulations can provide insights into the structural stability and pharmacologically active shapes of a molecule in an aqueous environment. nih.gov

While specific MD studies on human β-casomorphin are limited, research on the related alphaS1-casomorphin (αS1-CM) provides valuable insights into the conformational behavior of casomorphins. nih.gov MD simulations of αS1-CM revealed a stable structure where the amide bonds involving proline residues (specifically Val2-Pro3 and Phe4-Pro5) strongly favor a cis/cis conformation. nih.gov These simulations also indicated a significant electrostatic interaction between the N- and C-termini of the peptide, contributing to a folded and stable structure in solution. nih.gov

Pharmacophore Elucidation for A-Casomorphin, Human Activity

A pharmacophore is the specific three-dimensional arrangement of molecular features that are essential for a molecule's biological activity. drugdesign.org Elucidating the pharmacophore for A-casomorphin helps in understanding the precise requirements for its interaction with opioid receptors.

The fundamental pharmacophoric feature of casomorphins is the N-terminal Tyrosine residue, which provides a positively charged amine group and an aromatic ring, mimicking the key features of morphine that are necessary for μ-opioid receptor binding. mdpi.com

Studies on alphaS1-casomorphin have further refined a potential pharmacophore model. nih.gov This research identified a critical pharmacophoric distance of approximately 5.0 to 5.4 Å between the two aromatic rings of the Tyrosine and Phenylalanine residues. nih.gov The model also defined the preferred orientation (rotamers) of the side chains of these residues, with Tyrosine favoring a gauche (-) conformation and Phenylalanine preferring a trans conformation. nih.gov This specific spatial arrangement is believed to be crucial for optimal receptor engagement and subsequent biological response.

Table 3: Pharmacophoric Features of Casomorphins

| Pharmacophoric Feature | Description | Citation |

|---|---|---|

| N-terminal Tyrosine | Provides essential cationic amine and aromatic ring for receptor interaction. | mdpi.com |

| Aromatic Rings (Tyr & Phe) | The spatial relationship between these two rings is critical for activity. | nih.gov |

| Inter-aromatic Distance | An optimal distance of ~5.0 - 5.4 Å between the aromatic rings has been proposed based on studies of αS1-casomorphin. | nih.gov |

| Proline Residues | Induce specific backbone conformations (e.g., cis-amide bonds) that orient other key features. | nih.govnih.gov |

Receptor Interactions and Intracellular Signaling Pathways of A Casomorphin, Human

Opioid Receptor Binding Affinity and Selectivity

Human β-casomorphins exhibit opioid activity by binding to the three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.gov The affinity and selectivity for these receptors are not uniform, with a clear preference for the mu-opioid receptor. nih.gov Studies comparing human and bovine casomorphins suggest that human variants may have a lower potency. mdpi.com

A-Casomorphin, human, demonstrates its highest binding affinity for the mu-opioid receptor (MOR). nih.gov This interaction is characteristic of casomorphins, which are known to predominantly associate with MORs. mdpi.comnih.gov The peptide acts as an agonist at these sites, meaning it activates the receptor upon binding. mdpi.commdpi.com The structural basis for this affinity is attributed to the presence of a tyrosine residue at the N-terminal end, a feature it shares with endogenous opioids like endorphins and enkephalins, which is crucial for binding to the MOR active site. mdpi.com Activation of MORs in the gastrointestinal tract and central nervous system by casomorphins has been a subject of extensive research. mdpi.com Studies using the opioid receptor antagonist naloxone (B1662785) have confirmed that some physiological effects of casomorphins, such as increased gastrointestinal transit time, are mediated through this opioid signaling pathway. researchgate.net

A-Casomorphin, human, also interacts with delta-opioid receptors (DORs), although with a lower affinity compared to its interaction with MORs. nih.gov While selective for MORs, human casomorphins do exhibit some level of selectivity for DORs. mdpi.com The delta-opioid receptor is a G-protein coupled receptor that has enkephalins as its primary endogenous ligands. wikipedia.org In silico network analyses have suggested a potential link between delta-type opioid receptors and the biological activities of β-casomorphin-7. actascientific.comresearchgate.net Research on synthetic analogs of β-casomorphin has shown that specific amino acid substitutions can alter receptor preference, even yielding analogs with preferential delta-receptor affinity, highlighting the potential for nuanced interactions within this receptor class. nih.gov

The binding affinity of A-Casomorphin, human, for the kappa-opioid receptor (KOR) is the lowest among the three main opioid receptor types. nih.gov The KOR is a G protein-coupled receptor that binds the opioid peptide dynorphin (B1627789) as its primary endogenous ligand. wikipedia.org Although the affinity is low, a degree of selectivity for KORs by human casomorphins has been noted. mdpi.com The widespread presence of kappa opioid receptors in various tissues, including the cardiovascular system, suggests that even low-affinity interactions could contribute to the broad physiological effects of casomorphins. nih.gov

Table 1: Summary of A-Casomorphin, Human Opioid Receptor Binding Affinity

| Receptor Type | Binding Affinity | Reference |

|---|---|---|

| Mu-Opioid Receptor (MOR) | High | nih.gov |

| Delta-Opioid Receptor (DOR) | Medium | nih.gov |

| Kappa-Opioid Receptor (KOR) | Low | nih.gov |

Non-Opioid Receptor Interactions

Emerging evidence indicates that the biological effects of A-Casomorphin are not exclusively mediated by opioid receptors. nih.gov Studies on the effects of A1 β-casein, the precursor to the related bovine β-casomorphin-7, have shown impacts on gastrointestinal function that are both opioid-dependent and opioid-independent. researchgate.net There is compelling evidence suggesting a role for toll-like receptors, specifically TLR4, in the activity of food-derived exorphins like casomorphins. nih.gov Furthermore, research points to a direct influence of casomorphins on the serotonergic system that is independent of opioid receptor interaction. nih.gov

Ligand-Receptor Docking and Molecular Modeling Studies

The specific molecular interactions between A-Casomorphin, human, and its receptor targets can be elucidated using computational methods like ligand-receptor docking and molecular modeling. researchgate.net These in silico techniques predict the bound conformation of a ligand within the binding site of a target receptor and estimate the binding energy. aist.go.jp Such studies analyze key physicochemical factors, including hydrogen bonding and hydrophobic contacts, that stabilize the ligand-receptor complex. aist.go.jp

While specific molecular docking models for A-Casomorphin, human, are not extensively detailed in the reviewed literature, the methodology is well-established for G protein-coupled receptors (GPCRs), the family to which opioid receptors belong. aist.go.jp These models are crucial for understanding the structural basis of binding affinity and selectivity. For example, modeling can reveal how the N-terminal tyrosine of casomorphin fits into the MOR binding pocket, forming critical interactions that lead to receptor activation. mdpi.com Network analysis, another computational approach, has been used to identify the bioactive targets and associated pathways for β-casomorphin-7, providing a broader view of its potential molecular interactions. actascientific.comresearchgate.net

Downstream Signaling Cascades Initiated by A-Casomorphin, Human

The binding of A-Casomorphin, human, to its primary targets, the opioid receptors, initiates a series of intracellular events known as downstream signaling cascades. mdpi.comnih.gov As opioid receptors are GPCRs, they are typically coupled to inhibitory G-proteins (Gi/G0). wikipedia.orgwikipedia.org

Upon agonist binding and receptor activation, the Gi/G0 protein is activated. This generally leads to the inhibition of the enzyme adenylate cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net This modulation of cAMP levels affects the activity of various downstream proteins, such as protein kinase A (PKA), thereby altering cellular function.

In silico network analyses of β-casomorphin-7 have identified several key signaling pathways potentially modulated by this peptide. actascientific.comresearchgate.net These pathways provide a broader understanding of the cellular processes affected by casomorphin-receptor interaction.

Table 2: Potential Downstream Signaling Pathways Associated with β-Casomorphin-7

| Pathway Name | KEGG ID | Reference |

|---|---|---|

| Neuroactive ligand-receptor interaction | hsa04080 | actascientific.comresearchgate.net |

| Calcium signaling pathway | hsa04020 | researchgate.net |

| cAMP signaling pathway | hsa04024 | researchgate.net |

| PI3K-Akt signaling pathway | hsa04151 | actascientific.com |

| Insulin secretion | hsa04911 | researchgate.net |

The activation of these pathways underscores the potential for A-Casomorphin, human, to influence a wide range of physiological processes, from neurotransmission to metabolic regulation, following its initial interaction with cell surface receptors. actascientific.comresearchgate.net

G-Protein Coupled Receptor (GPCR) Activation and Effector Modulation

The principal targets for human A-casomorphin are μ-opioid receptors (MOR), which belong to the large family of G-protein coupled receptors (GPCRs). sci-hub.boxnih.govnih.gov Human β-casomorphins are selective for μ-opioid receptors, although their selectivity may not be as limited as that of their bovine counterparts. nih.gov The interaction is characterized by the peptide acting as an agonist, meaning it binds to and activates the receptor. mdpi.comnih.gov

The binding affinity of A-casomorphin for the μ-opioid receptor is largely attributed to the presence of a tyrosine residue at its N-terminal end, a feature it shares with endogenous opioids like enkephalins and endorphins, as well as morphine. mdpi.comsci-hub.box This Tyr-Pro-Phe motif is crucial for its opioid activity. mdpi.com Upon binding to the active site of the μ-opioid receptor, A-casomorphin is believed to induce a conformational change in the receptor protein. mdpi.comsci-hub.boxyoutube.com This structural modification is the first step in signal transduction across the cell membrane. sci-hub.box

Activation of the GPCR triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated intracellular G-protein complex, which consists of α, β, and γ subunits. youtube.comyoutube.com The GTP-bound α subunit then dissociates from the βγ dimer and the receptor itself. youtube.com Both the Gα-GTP complex and the Gβγ dimer can then interact with and modulate the activity of various intracellular effector proteins. youtube.comnih.gov

One of the well-documented downstream effects of this pathway is the modulation of cellular secretions in the gastrointestinal tract. mdpi.com In human intestinal goblet cells (HT29-MTX cell line), human β-casomorphin-7 has been shown to directly stimulate the production and secretion of mucin. nih.govresearchgate.net This effect is mediated through the activation of μ-opioid receptors, as it can be prevented by pretreatment with a μ-opioid antagonist. nih.gov Specifically, A-casomorphin was found to significantly increase the mRNA levels of the mucin MUC5AC. nih.govresearchgate.net

| Cell Line | Compound Concentration | Duration | Target Gene | Change in mRNA Levels (% of Control) | Mucin Secretion (% of Control) | Source |

| HT29-MTX (Human) | 10⁻⁴ M | 24 hours | MUC5AC | 219% | 169% | nih.govresearchgate.net |

Other signaling pathways have been implicated in the actions of casomorphins. Network analyses suggest potential links to the cGMP-PKG signaling pathway, sphingolipid signaling, and calcium signaling pathways. researchgate.net Furthermore, some studies indicate that activation of opioid receptors by casomorphins may impede the phosphoinositide 3-kinase (PI3K) signaling pathway, which can affect glucose transport. mdpi.com

Beta-Arrestin Recruitment and Receptor Internalization

Following the activation of a GPCR like the μ-opioid receptor, a regulatory process known as desensitization is initiated to prevent overstimulation. This process is primarily mediated by a class of proteins called arrestins, specifically β-arrestin-1 and β-arrestin-2. nih.govyoutube.com The activated receptor becomes a substrate for G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor's intracellular domains. nih.govyoutube.com

This phosphorylation increases the receptor's affinity for β-arrestins. nih.gov The binding of β-arrestin to the phosphorylated GPCR sterically hinders the receptor's ability to couple with G-proteins, effectively terminating the G-protein-mediated signaling cascade. nih.govyoutube.com

In addition to desensitization, β-arrestin recruitment is a critical step in receptor internalization. nih.gov β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein-2 (AP2). biorxiv.org This linkage facilitates the trafficking of the receptor into clathrin-coated pits, which then invaginate to form endocytic vesicles, removing the receptor from the cell surface. nih.govbiorxiv.org This internalization process is crucial for receptor dephosphorylation and subsequent recycling back to the cell membrane (resensitization) or for targeting the receptor for degradation. nih.gov

While this is the established general mechanism for many GPCRs, including the μ-opioid receptor, specific research detailing β-arrestin recruitment and receptor internalization directly induced by A-Casomorphin, human is limited in the available scientific literature. However, it is the presumed pathway of regulation given its interaction with the μ-opioid receptor.

Ion Channel Modulation and Membrane Potential Effects

The activation of GPCRs, including μ-opioid receptors, is a key mechanism for modulating the activity of various ion channels, which in turn affects the cell's membrane potential and excitability. researchgate.net Neuromodulators that act via GPCRs can control the function of voltage-gated ion channels in axons, influencing action potential generation and propagation. researchgate.net

G-protein subunits (both α and βγ) released after receptor activation can directly or indirectly interact with ion channels. For example, in the central nervous system, activation of μ-opioid receptors often leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium ions and reduced influx of calcium ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. This is a primary mechanism behind the analgesic effects of opioids.

However, direct evidence from studies specifically investigating the modulation of ion channels or effects on membrane potential by A-Casomorphin, human is not extensively documented in the reviewed literature. While its action as a μ-opioid receptor agonist strongly implies an ability to influence ion channel activity and cellular excitability through established opioid signaling pathways, specific data on which channels are affected and the magnitude of the effect in human cells are not available. researchgate.netnih.gov

Transmembrane Transport Mechanisms and Cellular Uptake

For A-Casomorphin, human, to exert its effects, particularly beyond the gastrointestinal tract, it must be absorbed from the intestinal lumen and transported into the systemic circulation. After being released from its parent casein protein by digestive enzymes, the peptide is presumed to traverse the gut-blood barrier. mdpi.com

The proposed mechanisms for crossing the intestinal epithelium include both paracellular (between cells) and transcellular (through cells) transport. mdpi.com The integrity of the intestinal barrier is a key factor; conditions associated with increased gut permeability may lead to higher concentrations of the peptide entering the bloodstream. mdpi.comactascientific.com Intact milk proteins can potentially be absorbed via transcellular transport by epithelial cells and released at the basolateral side. mdpi.com

Once in the bloodstream, it is possible that casomorphins bind to transport proteins, which could protect them from degradation by peptidases and facilitate their delivery to various tissues. researchgate.net For transport into the central nervous system, crossing the blood-brain barrier (BBB) is necessary. It has been hypothesized that casomorphins could be substrates for the carrier peptide transport system-1 (PTS-1), which facilitates the movement of certain peptides across the BBB. researchgate.net

The specific mechanisms of cellular uptake into target cells (e.g., neurons, immune cells, enterocytes) are not fully elucidated. Generally, cell-penetrating peptides can be taken up by cells through two major pathways: direct penetration of the cell membrane or endocytosis. nih.gov Endocytotic pathways can include macropinocytosis or receptor-mediated endocytosis involving clathrin-coated pits. nih.gov Given that A-casomorphin acts on specific receptors, a receptor-mediated endocytic process is a plausible mechanism for its internalization along with its receptor. nih.gov

Enzymatic Processing and Metabolic Stability of A Casomorphin, Human

Identification of Specific Peptidases Involved in A-Casomorphin Degradation

The breakdown of human beta-casomorphin (B10794742) is a targeted enzymatic process. While its proline-rich structure provides some resistance to general proteolysis, specific enzymes have been identified that readily cleave the peptide, significantly influencing its half-life and bioavailability. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) Activity

The primary enzyme responsible for the degradation of beta-casomorphins is Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5), also known as CD26. nih.gov DPP-IV is a serine exopeptidase with high specificity for peptides containing a proline or alanine (B10760859) residue at the penultimate (second) position from the N-terminus. mdpi.commdpi.com It is found both as a membrane-bound enzyme on the surface of various cells, including the brush border of the intestinal mucosa, and in a soluble, active form in blood plasma. mdpi.com

DPP-IV efficiently cleaves the N-terminal Tyr-Pro dipeptide from human beta-casomorphin, thereby inactivating its opioid properties. nih.govnih.gov The level and activity of DPP-IV are considered the main factors limiting the biological half-life of casomorphins. nih.gov Studies have shown that lower DPP-IV activity can correlate with higher circulating levels of beta-casomorphins.

Angiotensin-Converting Enzyme (ACE) Interactions

Angiotensin-Converting Enzyme (ACE) is a key peptidase in the renin-angiotensin system. While some milk-derived peptides have been identified as having ACE-inhibitory properties, current scientific literature does not provide significant evidence to suggest that ACE is involved in the metabolic degradation of human beta-casomorphin. nih.gov Its primary substrates are structurally distinct, and the degradation pathway of casomorphins appears to be dominated by other peptidases like DPP-IV.

Other Proteases and Peptidases

While DPP-IV is the principal degrading enzyme, other peptidases may play a role. The initial release of casomorphins from the parent beta-casein protein is accomplished by gastrointestinal proteases such as pepsin and pancreatic elastase. nih.govresearchgate.net

The structure of human BCM-7 contains internal sequences that may be susceptible to cleavage. Specifically, the Phe-Val-Gln sequence renders it more susceptible to further degradation compared to its bovine counterpart. researchgate.net However, the specific endopeptidases that cleave these internal sites in vivo have not been fully characterized. Additionally, some enzymes derived from gut microbiota may possess DPP-IV-like activity, contributing to the local degradation of casomorphins within the intestinal lumen.

| Enzyme | Typical Location | Primary Action on hBCM-7 |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Intestinal brush border, Blood plasma, Endothelial cells | Primary degrading enzyme; cleaves the N-terminal Tyr-Pro dipeptide. nih.govmdpi.com |

| Gastrointestinal Proteases (e.g., Pepsin, Elastase) | Stomach, Small Intestine | Involved in the initial release of casomorphins from the parent beta-casein protein. researchgate.net |

Cleavage Sites and Metabolite Identification

The enzymatic degradation of human beta-casomorphin-7 (Tyr-Pro-Phe-Val-Gln-Pro-Ile) results in smaller, inactive peptide fragments. The primary and most well-documented cleavage occurs at the N-terminus, mediated by DPP-IV.

This enzyme specifically targets the peptide bond between the proline at position 2 and the phenylalanine at position 3. mdpi.comnih.gov This action releases a dipeptide, Tyr-Pro, and the C-terminal pentapeptide fragment, Phe-Val-Gln-Pro-Ile.

| Original Peptide Sequence | Enzyme | Cleavage Site | Resulting Metabolites |

|---|---|---|---|

| Tyr-Pro-|-Phe-Val-Gln-Pro-Ile | Dipeptidyl Peptidase IV (DPP-IV) | Between Pro(2) and Phe(3) | 1. Tyr-Pro (Dipeptide) 2. Phe-Val-Gln-Pro-Ile (Pentapeptide) |

Factors Influencing Metabolic Stability in Biological Matrices

The stability of human beta-casomorphin in biological environments like plasma or tissue homogenates is not constant and is influenced by several key factors:

DPP-IV Concentration and Activity : This is the most critical factor. Biological matrices with high levels of active DPP-IV, such as blood plasma and the intestinal brush border, will rapidly degrade beta-casomorphin. mdpi.com Conversely, conditions leading to reduced DPP-IV activity could increase the peptide's half-life.

Peptide Structure : The inherent amino acid sequence is fundamental to its stability. The N-terminal Tyr-Pro motif makes it a prime substrate for DPP-IV. mdpi.com While its multiple proline residues offer protection against many other peptidases, the internal sequence of hBCM-7 makes it inherently less stable than other casomorphin variants, such as bovine BCM-7. researchgate.net

Biological Matrix Composition : The specific composition of the biological matrix is important. For instance, plasma contains soluble DPP-IV, leading to systemic degradation. In tissue homogenates, stability would depend on the presence and accessibility of membrane-bound or intracellular peptidases specific to that tissue.

Strategies for Enhancing the Metabolic Stability of A-Casomorphin, Human

Given the rapid degradation of natural peptides in vivo, various biochemical strategies have been developed to enhance their metabolic stability for research or therapeutic applications. eurekaselect.com These approaches aim to modify the peptide structure to make it resistant to enzymatic cleavage while retaining its desired biological activity.

N- and C-Terminal Modification : Capping the N-terminus (e.g., through acetylation) or the C-terminus (e.g., through amidation) can block the action of exopeptidases that cleave from the ends of the peptide chain. mdpi.com

Amino Acid Substitution : Replacing the natural L-amino acids at or near a cleavage site with non-natural isomers, such as D-amino acids, can prevent enzyme recognition and binding. nih.gov For example, substituting the Proline at position 2 with a D-Proline could confer significant resistance to DPP-IV.

Cyclization : Linking the N- and C-termini to form a cyclic peptide is a highly effective strategy. Cyclization prevents degradation by exopeptidases and introduces conformational rigidity, which can make the peptide less susceptible to endopeptidases and potentially enhance receptor binding affinity. mdpi.comresearchgate.net

Backbone Modification : Altering the peptide backbone itself, for instance by introducing non-natural linkages or "staples" (hydrocarbon bridges), can lock the peptide into a stable conformation (e.g., an alpha-helix) and sterically hinder the approach of degrading enzymes. nih.gov

| Strategy | Mechanism of Action |

|---|---|

| Terminal Modification (Capping) | Blocks access for exopeptidases at the N- or C-terminus. mdpi.com |

| D-Amino Acid Substitution | Prevents recognition and cleavage by stereospecific enzymes like DPP-IV. nih.gov |

| Cyclization | Prevents exopeptidase action and increases conformational rigidity, hindering endopeptidase access. researchgate.net |

| Backbone Modification (Stapling) | Stabilizes secondary structure and sterically blocks enzyme cleavage sites. nih.gov |

In Vitro Biological Modulatory Effects of A Casomorphin, Human Tfa

Effects on Immune Cell Function and Modulation

A-Casomorphin, human (TFA) and its related compounds have demonstrated the ability to modulate several functions of immune cells in vitro, including the production of signaling molecules and the regulation of cell proliferation and survival.

Research into the immunomodulatory effects of casomorphins has shown that these peptides can influence the production and release of cytokines, key signaling molecules in the immune system. While direct studies on A-Casomorphin, human (TFA) are limited, research on the closely related bovine β-casomorphin-7 (BCM-7) provides some insights. In vitro studies have indicated that BCM-7 can trigger the release of histamine (B1213489) from human leukocytes. mdpi.comresearchgate.net Histamine is a critical mediator of allergic and inflammatory responses.

Furthermore, in murine models, the consumption of BCM-7 has been linked to an increase in interleukin-4 (IL-4), a cytokine that plays a central role in the development of T helper 2 (Th2) cell responses, which are associated with allergic inflammation. mdpi.comnih.gov Conversely, other studies have suggested that milk and casein can increase the levels of Interleukin-10 (IL-10), a cytokine with potent anti-inflammatory properties that can inhibit mitogen-induced T cell proliferation. nih.gov These findings suggest that the immunomodulatory effects of casomorphins may be complex and dependent on the specific context and model system.

The in vitro effects of casomorphins on immune cell proliferation are multifaceted and appear to be concentration-dependent. Some studies have reported that BCM-7 exerts immunosuppressive effects, inhibiting the proliferation of human lamina propria lymphocytes (LPLs) stimulated with concanavalin (B7782731) A (ConA). nih.gov This anti-proliferative effect was reversible with the opioid antagonist naloxone (B1662785), indicating a mechanism mediated by opioid receptors. nih.gov

However, other research on human peripheral blood mononuclear cells (PBMCs) has shown a dual effect, with anti-inflammatory (inhibiting proliferation) effects at lower concentrations and pro-inflammatory (promoting proliferation) effects at higher concentrations. nih.gov In contrast, a recent study found that pure BCM-7 had no significant influence on the proliferation of ConA-stimulated PBMCs or isolated CD4+ T cells. nih.govmedchemexpress.com

Regarding apoptosis, or programmed cell death, studies have shown that β-casomorphin-7 can induce this process in HL-60 leukemia cells. sci-hub.box While this demonstrates a potential pro-apoptotic effect, further research is needed to elucidate the specific impact of A-Casomorphin, human (TFA) on apoptosis in non-cancerous immunological models.

Modulation of Gastrointestinal Motility and Secretion in Organ Bath Preparations

In vitro studies using organ bath preparations have provided direct evidence of the effects of casomorphins on the gastrointestinal tract. A-Casomorphin, human (TFA) has been shown to induce contractions of the guinea-pig ileum myenteric plexus/longitudinal muscle preparation, with a reported IC50 of 29 μM. qyaobio.com This demonstrates a direct effect on intestinal smooth muscle contractility.

In addition to motility, casomorphins have been shown to modulate gastrointestinal secretion. Specifically, β-casomorphin-7 has been found to stimulate mucin secretion from intestinal goblet cells in both rat and human intestinal cell lines. nih.gov This effect was also mediated by μ-opioid receptors and resulted in increased expression of mucin genes, such as MUC5AC in the human HT29-MTX cell line. nih.gov

Effects on Cell Line Proliferation and Differentiation

A significant body of in vitro research has focused on the effects of casomorphins on the proliferation of various cancer cell lines. These studies have consistently demonstrated an anti-proliferative effect. For instance, αs1-casomorphin and its amide form have been shown to inhibit the proliferation of T47D human breast cancer cells in a dose-dependent and reversible manner. Similarly, various casomorphin peptides have been found to decrease the proliferation of human prostatic cancer cell lines (LNCaP, PC3, and DU145) through a partial interaction with opioid receptors. sci-hub.box

The table below summarizes the inhibitory effects of different casomorphins on the proliferation of various human cancer cell lines.

| Cell Line | Cancer Type | Casomorphin Studied | Observed Effect |

| T47D | Breast Cancer | αs1-casomorphin, αs1-casomorphin amide | Dose-dependent inhibition of proliferation |

| LNCaP | Prostate Cancer | Various casomorphin peptides | Dose-dependent reduction in cell proliferation |

| PC3 | Prostate Cancer | Various casomorphin peptides | Dose-dependent reduction in cell proliferation |

| DU145 | Prostate Cancer | Various casomorphin peptides | Dose-dependent reduction in cell proliferation |

| HL-60 | Leukemia | β-casomorphin-7 | Induction of apoptosis |

In addition to inhibiting proliferation, there is some evidence to suggest that casomorphins may influence cell differentiation. One study on the triple-negative MDA-MB-231 breast cancer cell line found that α-casein could reduce the activity of breast cancer stem cells, leading to a more differentiated phenotype and increased sensitivity to apoptosis. sci-hub.box

Antioxidant and Anti-inflammatory Properties in Cellular Models

In vitro studies have begun to explore the antioxidant and anti-inflammatory properties of casomorphins at the cellular level. Research on the protective effects of β-casomorphin-7 in human lens epithelial cells exposed to high glucose-induced oxidative stress demonstrated a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net The study also noted an increase in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). researchgate.net

In Vivo Non Human Model Biological Modulatory Effects of A Casomorphin, Human Tfa

Central Nervous System (CNS) Effects in Animal Models

Investigations into the CNS effects of casomorphins have pointed towards their potential to influence pain perception and behavior, owing to their opioid-like activity.

Analgesia and Nociception Modulation

Studies in rodent models have suggested that beta-casomorphins can exert analgesic effects. For instance, research on β-casomorphin-4 demonstrated a notable increase in pain latency in spontaneously hypertensive rats when tested using the tail flick method, an effect that was reversible with the opioid antagonist naloxone (B1662785) nih.gov. While much of the research has utilized bovine-derived casomorphins, these findings suggest a potential for human A-casomorphin to interact with central opioid receptors to modulate nociception. However, direct in vivo studies focusing specifically on the analgesic properties of human A-casomorphin are limited.

Behavioral Responses (e.g., Locomotor Activity, Anxiety-like Behavior)

The impact of beta-casomorphins on behavioral responses in animal models has been an area of active investigation. One study involving the intraperitoneal administration of beta-casomorphin-7 in rats demonstrated a significant reduction in both linear locomotion and rearing activities sci-hub.box. Furthermore, intranasal administration of beta-casomorphin-7 in male albino rats was shown to have a pronounced anxiolytic effect in "open field" tests researchgate.net. These studies, although not always specifying the human origin of the peptide, suggest that A-casomorphin, human, could play a role in modulating motor activity and anxiety-like behaviors.

Table 1: Effects of Beta-Casomorphin-7 on Locomotor Activity in Rats

| Behavioral Parameter | Effect Observed |

|---|---|

| Linear Locomotion | Significant Decrease |

| Rearing | Significant Decrease |

| Nose-poking Behavior | Marked Decrease (des-Tyr analogues) |

Data sourced from a study on the intraperitoneal administration of beta-casomorphin-7 and its analogues in rats. sci-hub.box

Neurotransmitter Level Alterations in Specific Brain Regions

While the opioid-like activity of casomorphins suggests a potential to influence neurotransmitter systems, direct in vivo evidence of alterations in neurotransmitter levels in specific brain regions following the administration of human A-casomorphin is not yet well-documented in publicly available research. There is evidence that casomorphins can influence the serotonergic system, but these findings are general and not specific to the human variant in non-human models nih.gov. Further research is needed to elucidate the precise neurochemical changes induced by this specific peptide.

Gastrointestinal (GI) System Effects in Animal Models

The effects of casomorphins on the gastrointestinal system are more extensively documented, with notable impacts on motility and transit time.

Gut Motility and Transit Time Regulation

A significant body of research, primarily in rats, has demonstrated that beta-casomorphins can delay gastrointestinal transit time. This effect is believed to be mediated through interaction with opioid receptors in the gut nih.govnih.govresearchgate.net. Studies have shown that the consumption of casein or the direct administration of synthetic beta-casomorphins leads to a significant increase in both gastric emptying rate and gastrointestinal transit time in rats nih.govresearchgate.net. The administration of the opioid antagonist naloxone can abolish these effects, confirming the involvement of opioid pathways nih.govnih.govresearchgate.net. While much of this research has utilized bovine casomorphins, the fundamental mechanism is likely applicable to human A-casomorphin.

Table 2: Effect of Casein and Beta-Casomorphins on Gastrointestinal Transit Time (GITT) in Rats

| Treatment Group | Observation | Naloxone Pretreatment Effect |

|---|---|---|

| Casein Suspension | Significantly longer GITT compared to whey | Abolished the prolonged GITT |

| Synthetic Beta-Casomorphins | Slowed GITT in a dose-dependent manner | Not specified in this context |

Data synthesized from studies on the effects of bovine casein and synthetic beta-casomorphins on gastrointestinal motility in rats. nih.govresearchgate.net

Intestinal Permeability Modulation

The influence of casomorphins on intestinal permeability is an emerging area of research. Some studies suggest that the digestion of A1 beta-casein, which releases beta-casomorphin-7, may be associated with increased intestinal permeability in mice nih.gov. This is thought to be linked to an inflammatory response in the gut. However, direct in vivo evidence specifically examining the effect of administered human A-casomorphin on intestinal permeability in non-human models is currently limited.

Immune System Modulation in Animal Models

Studies in animal models suggest that casomorphins can influence various aspects of the immune system, particularly within the gastrointestinal tract.

Inflammatory Response Regulation

Research in murine models has demonstrated that oral administration of β-casomorphins can induce an inflammatory immune response in the gut. nih.gov One study investigating the in vivo impact of β-casomorphin-7 and -5 in mice found significant increases in several molecules associated with inflammation. nih.gov Oral intubation of these peptides led to elevated phenotypic expression of myeloperoxidase (MPO), monocyte chemoattractant protein-1 (MCP-1), interleukin-4 (IL-4), and histamine (B1213489). nih.gov This suggests a potential role for these peptides in modulating the Th2 pathway of the immune response. nih.gov Furthermore, an increase in the mRNA expression of toll-like receptors (TLR-2 and TLR-4) in the gut was observed, indicating an activation of the innate immune system. nih.gov

Table 1: Effects of β-Casomorphins on Inflammatory Markers in Mice Gut

| Marker | Outcome | Significance |

|---|---|---|

| Myeloperoxidase (MPO) | Increased | p < 0.01 |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Increased | p < 0.01 |

| Interleukin-4 (IL-4) | Increased | p < 0.01 |

| Histamine | Increased | p < 0.01 |

| Toll-like Receptor 2 (TLR-2) mRNA | Increased | Not specified |

| Toll-like Receptor 4 (TLR-4) mRNA | Increased | Not specified |

Data from a study involving oral administration of β-casomorphin-7/5 in mice. nih.gov

Immune Cell Population Dynamics

In addition to modulating inflammatory markers, β-casomorphins have been shown to affect immune cell populations and humoral immune responses in animal models. The same study that observed inflammatory responses also reported an infiltration of leucocytes into the intestinal villi of mice following oral administration of β-casomorphin-7/5. nih.gov

Furthermore, a significant impact on the humoral immune response was noted, with increases in immunoglobulin E (IgE), total immunoglobulin G (IgG), and a shift in the IgG1/IgG2a ratio. nih.gov Another study investigating the effects of β-casomorphin-7 on mouse splenocytes in vitro, which provides insights into potential in vivo mechanisms, observed changes in lymphocyte subsets. This included a reduction in the numbers of CD20+ B cells, CD4+ T cells, and regulatory T cells (Tregs), alongside an increase in CD8+ T cells. nih.gov

Table 2: Humoral and Cellular Immune Responses to β-Casomorphins in Mice

| Parameter | Outcome | Significance |

|---|---|---|

| Immunoglobulin E (IgE) | Increased | p < 0.01 |

| Immunoglobulin G (IgG) | Increased | p < 0.01 |

| IgG1/IgG2a Ratio | Increased | p < 0.01 |

| Leucocyte Infiltration (Intestinal Villi) | Increased | Not specified |

| CD20+ B cells (in vitro) | Decreased | Not specified |

| CD4+ T cells (in vitro) | Decreased | Not specified |

| Regulatory T cells (Tregs) (in vitro) | Decreased | Not specified |

| CD8+ T cells (in vitro) | Increased | Not specified |

In vivo data from a study involving oral administration of β-casomorphin-7/5 in mice. nih.gov In vitro data from a study on mouse splenocytes. nih.gov

Cardiovascular System Effects in Animal Models

Endocrine System Interactions and Hormonal Regulation

In vivo studies in animal models have provided evidence of the interaction of β-casomorphins with the endocrine system, particularly in the regulation of gastrointestinal hormones. A study conducted in rats investigated the effects of intra-gastric administration of bovine β-casomorphin-7 on the gene expression of somatostatin and gastrin in the gastric mucosa. landsbokasafn.is

The results of this study indicated that β-casomorphin-7 is capable of modulating the mRNA levels of these hormones. A significant increase in gastrin mRNA was observed, while somatostatin mRNA levels were significantly decreased. landsbokasafn.is These findings suggest that casomorphins may be involved in the feedback control of G cell function, which secretes gastrin, potentially through the paracrine actions of somatostatin. landsbokasafn.is

Table 3: Effects of Intra-gastric β-Casomorphin-7 on Gastric Hormone Gene Expression in Rats

| Hormone mRNA | Change in Expression | Significance |

|---|---|---|

| Gastrin | Increased by 52.8% | p < 0.05 |

| Somatostatin | Decreased by 30.7% | p < 0.01 |

Data from a 30-day study in rats with intra-gastric administration of bovine β-casomorphin-7. landsbokasafn.is

Advanced Analytical Techniques for A Casomorphin, Human Tfa Research

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are fundamental to the analysis of A-Casomorphin, human (TFA), providing the necessary separation from other components. Reverse-phase high-performance liquid chromatography is the preferred choice for the separation of these polar, non-volatile peptides. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of A-Casomorphin, human. The trifluoroacetate (B77799) (TFA) counter-ion, indicated in the compound's nomenclature, plays a crucial role in the chromatographic process. TFA is used as an ion-pairing agent in the mobile phase, typically at a low concentration (e.g., 0.1%). It pairs with the positively charged amine groups on the peptide, neutralizing their charge and increasing their retention on a nonpolar (e.g., C18) stationary phase. This interaction is critical for achieving sharp, symmetrical peaks and reproducible retention times, which are essential for both accurate quantification and effective isolation.

For detection, UV-Vis absorbance detectors are commonly employed, with monitoring typically set at a wavelength of around 220 nm, where the peptide bond absorbs light. nih.gov This method allows for the quantification of the peptide and assessment of its purity by analyzing the chromatogram for the presence of extraneous peaks.

Table 1: Typical HPLC Parameters for A-Casomorphin, Human (TFA) Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent with ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide. |

| Gradient | Linear gradient from low to high %B | To elute peptides with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Absorbance at 214-220 nm | Detection of the peptide bond for quantification. |

| Injection Volume | 10-100 µL | Dependent on sample concentration. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC for the analysis of casomorphins. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times.

UHPLC is frequently coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS), a powerful combination that enables the simultaneous identification and quantification of casomorphins at very low levels, often in the nanogram per milliliter (ng/mL) range. springernature.commurdoch.edu.au This level of sensitivity is crucial for detecting the peptide in complex biological samples. The enhanced speed of UHPLC is also advantageous for high-throughput screening applications.

Table 2: Comparison of UHPLC and HPLC for Casomorphin Analysis

| Feature | HPLC | UHPLC | Advantage of UHPLC |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution. |

| Peak Capacity | Lower | Higher | Better separation of complex mixtures. |

| Analysis Time | Longer (e.g., 30-60 min) | Shorter (e.g., < 10 min) | Increased sample throughput. |

| System Pressure | Lower (≤ 6,000 psi) | Higher (≥ 15,000 psi) | Enables use of smaller particles. |

| Sensitivity | Good | Excellent | Sharper peaks lead to higher signal-to-noise. |

| Solvent Consumption | Higher | Lower | More environmentally friendly and cost-effective. |

Mass Spectrometry (MS) for Sequence Verification and Metabolite Identification

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of A-Casomorphin, human (TFA). When coupled with a chromatographic system (LC-MS), it provides not only retention time data but also crucial mass-to-charge (m/z) ratio information, confirming the molecular weight of the peptide. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for the analysis of peptides like casomorphins. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the intact molecular ion for analysis. ESI is particularly effective for polar, non-volatile molecules and is considered one of the most reliable detection techniques for small peptides. nih.gov The process often generates multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of molecules with masses that exceed the m/z range of the mass analyzer. ESI is commonly interfaced with various mass analyzers, including quadrupole ion-trap (QIT-MS), for the sensitive detection of casomorphins in matrices like milk and cheese. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful soft ionization technique used for peptide analysis. youtube.com In this method, the peptide sample is co-crystallized with a matrix material (such as 2,5-dihydroxybenzoic acid) that absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. biomerieux.com MALDI typically produces singly charged ions ([M+H]⁺), which simplifies spectral interpretation. youtube.com Its high throughput and ability to analyze complex mixtures make it a valuable tool for confirming the identity of opioid peptides and screening for specific casomorphins in biological digests. nih.govnih.gov

Table 3: Comparison of Ionization Techniques for A-Casomorphin, Human (TFA) Analysis

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Sample State | Solution | Solid (Co-crystallized with matrix) |

| Ionization Process | Soft ionization from liquid phase | Soft ionization from solid phase via laser desorption |

| Typical Ions | Multiply charged ions (e.g., [M+nH]ⁿ⁺) | Singly charged ions ([M+H]⁺) |

| Coupling | Easily coupled with liquid chromatography (LC) | Typically used for direct sample analysis (offline) |

| Throughput | Lower (dependent on LC run time) | Higher (rapid analysis of multiple spots) |

| Application | Quantitative analysis (LC-MS), structural analysis | Molecular weight determination, peptide mass fingerprinting |

Tandem Mass Spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of A-Casomorphin, human) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation is typically achieved through Collision-Induced Dissociation (CID), where the precursor ion collides with an inert gas. This process preferentially cleaves the peptide bonds, generating a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. This fragmentation pattern provides unambiguous confirmation of the peptide's identity. researchgate.net Highly selective and sensitive liquid chromatography-tandem mass spectrometry methods, often using deuterium-labeled internal standards, have been developed for the precise quantification of casomorphins. nih.gov

Table 4: Theoretical Fragmentation Data for Human β-Casomorphin-7 (Tyr-Pro-Phe-Val-Gln-Pro-Ile) This table is illustrative of the data generated in an MS/MS experiment for a human casomorphin.